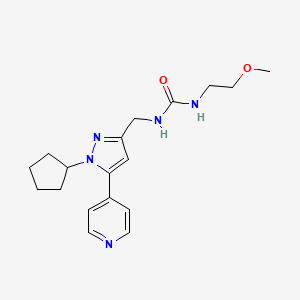

1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea

CAS No.: 1421453-53-3

Cat. No.: VC4321605

Molecular Formula: C18H25N5O2

Molecular Weight: 343.431

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421453-53-3 |

|---|---|

| Molecular Formula | C18H25N5O2 |

| Molecular Weight | 343.431 |

| IUPAC Name | 1-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(2-methoxyethyl)urea |

| Standard InChI | InChI=1S/C18H25N5O2/c1-25-11-10-20-18(24)21-13-15-12-17(14-6-8-19-9-7-14)23(22-15)16-4-2-3-5-16/h6-9,12,16H,2-5,10-11,13H2,1H3,(H2,20,21,24) |

| Standard InChI Key | KJFSYLHMVCLEQP-UHFFFAOYSA-N |

| SMILES | COCCNC(=O)NCC1=NN(C(=C1)C2=CC=NC=C2)C3CCCC3 |

Introduction

Synthesis of Related Compounds

The synthesis of compounds with similar structures typically involves multiple steps, including the formation of heterocyclic rings and coupling reactions. For example, compounds like N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide require careful optimization of reaction conditions such as temperature, solvent choice (e.g., DMF or DMSO), and reaction time to achieve high yields and purity.

Biological Activity of Related Compounds

Compounds with pyrazole and urea moieties are often evaluated for their biological activities, including antiproliferative effects against cancer cell lines. For instance, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects on various cancer cell lines, suggesting their potential as anticancer agents .

Potential Applications

Given the structural complexity and the presence of both pyrazole and urea functionalities, 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea could have potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways.

Research Findings and Data

While specific data on 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea is not available, related compounds have been extensively studied. For example, N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide has shown potential pharmacological applications due to its unique structure.

Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Potential Applications |

|---|---|---|

| N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide | C_{20}H_{25}N_{5}O_{2}S | Drug discovery and development |

| N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide | C_{19}H_{20}N_{4}O_{1}S | Medicinal chemistry and pharmacology |

| 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives | Variable | Anticancer agents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume